molecular formula C16H18N8O3 B10905375 4-(1H-indol-3-yl)-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]butanehydrazide

4-(1H-indol-3-yl)-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]butanehydrazide

Cat. No.: B10905375
M. Wt: 370.37 g/mol
InChI Key: TWPUTVHLEALWIQ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-INDOL-3-YL)-N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BUTANOHYDRAZIDE is a complex organic compound featuring an indole moiety, a nitro-tetrazole group, and a butanohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-INDOL-3-YL)-N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BUTANOHYDRAZIDE can be achieved through a multicomponent reaction involving indole, nitro-tetrazole, and butanohydrazide precursors. The reaction typically occurs in an organic solvent such as acetonitrile under reflux conditions with a catalyst like sulfamic acid . The reaction time is usually around 20-30 minutes, and the product is purified through recrystallization in ethyl acetate .

Industrial Production Methods

For industrial-scale production, the process can be scaled up by maintaining the same reaction conditions but using larger quantities of reactants and solvents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The purification process remains similar, involving recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(1H-INDOL-3-YL)-N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BUTANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amino-tetrazole derivatives.

    Substitution: Various hydrazide derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(1H-INDOL-3-YL)-N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BUTANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The nitro-tetrazole group can undergo redox reactions, generating reactive intermediates that can affect cellular processes. The hydrazide linkage can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-INDOL-3-YL)-N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BUTANOHYDRAZIDE is unique due to its combination of an indole moiety, a nitro-tetrazole group, and a butanohydrazide linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18N8O3

Molecular Weight

370.37 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]butanamide

InChI

InChI=1S/C16H18N8O3/c1-11(10-23-21-16(20-22-23)24(26)27)18-19-15(25)8-4-5-12-9-17-14-7-3-2-6-13(12)14/h2-3,6-7,9,17H,4-5,8,10H2,1H3,(H,19,25)/b18-11+

InChI Key

TWPUTVHLEALWIQ-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCCC1=CNC2=CC=CC=C21)/CN3N=C(N=N3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CCCC1=CNC2=CC=CC=C21)CN3N=C(N=N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.